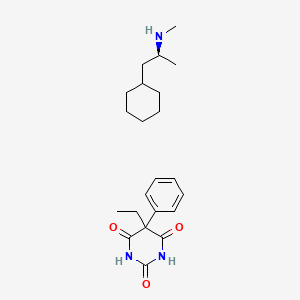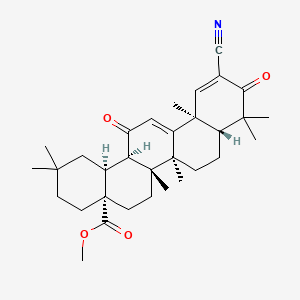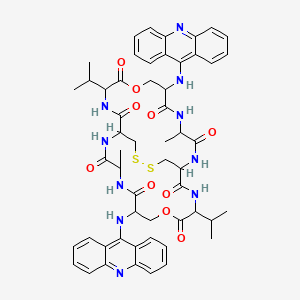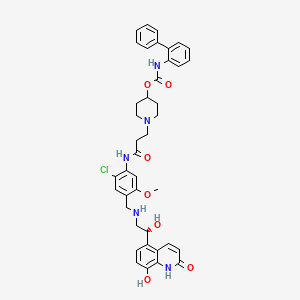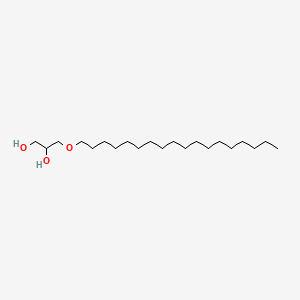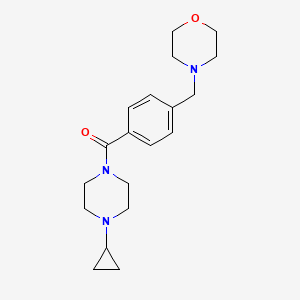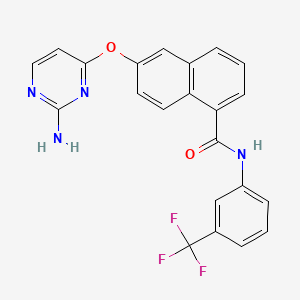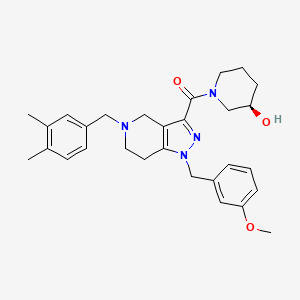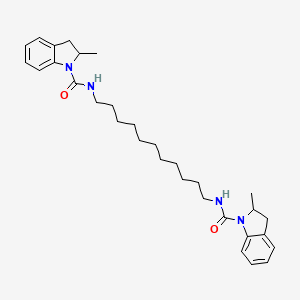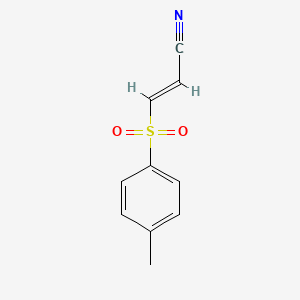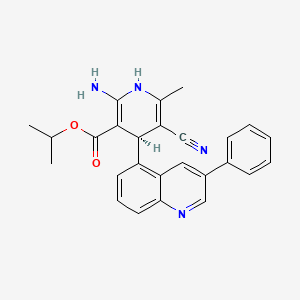
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-
Overview
Description
BAY-Y-5959 is a small molecule drug developed by Bayer AG. It is known for its calcium channel stimulant properties and is primarily investigated for its potential therapeutic applications in cardiovascular diseases, including arrhythmias, cardiac heart failure, and myocardial ischemia .
Scientific Research Applications
Cardiotonic Activity
- Synthesis and Cardiotonic Activity: The synthesis of esters related to 3-pyridinecarboxylic acid derivatives revealed positive inotropic activity, indicating potential cardiotonic applications (Mosti et al., 1992).
Chemical Structure and Stability
- Structural Rearrangements: The study of structural modifications and rearrangements in similar compounds contributes to a better understanding of their chemical stability and potential therapeutic applications (Kim, 1986).
- Synthesis and Stability Investigations: Research into the synthesis and stability of related compounds provides insights into the suitability of these compounds for pharmaceutical applications, particularly regarding their stability under various conditions (Kažoka et al., 2007).
Molecular and Electric Field Mapping
- Mapping of Electric Fields: The study of electric field mapping in compounds structurally similar to 3-pyridinecarboxylic acid derivatives helps in understanding their molecular interactions and potential biological activities (Kumar et al., 1992).
Pharmacological Activities
- Pharmacological Activities Exploration: Investigations into the pharmacological activities of related compounds, including their potential as antiinflammatory, analgesic, and hypotensive agents, expand the understanding of their therapeutic potential (Mosti et al., 1994).
Synthesis and Molecular Structure
- Synthesis of Functionalized Compounds: The creation of functionalized pyridines from compounds similar to 3-pyridinecarboxylic acid derivatives aids in the development of new molecular structures with varied applications (Mekheimer et al., 1997).
- Structural Modifications: Understanding the impact of structural modifications on molecular and crystal structure provides valuable insights for designing compounds with specific properties (Nagarajaiah et al., 2014).
Electrophilic and Catalytic Reactions
- Electrochemical Behavior: Studying the electrochemical behavior of similar compounds in different mediums can lead to the development of new synthetic methods and potential applications in catalysis (David et al., 1995).
Preparation Methods
The synthesis of BAY-Y-5959 involves several steps, including the formation of its dihydropyridine structure. The specific synthetic routes and reaction conditions are proprietary to Bayer AG and are not publicly disclosed. Industrial production methods likely involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
BAY-Y-5959 undergoes various chemical reactions, primarily involving its interaction with calcium channels. It acts as a calcium channel promoter, enhancing the L-type calcium current. This action is crucial for its positive inotropic effects, which increase myocardial contraction. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Comparison with Similar Compounds
BAY-Y-5959 is unique in its mechanism of action compared to other inotropic agents. Similar compounds include dobutamine and milrinone, which also increase myocardial contractility but through different pathways. Dobutamine acts primarily through beta-adrenergic receptor stimulation, while milrinone is a phosphodiesterase inhibitor. BAY-Y-5959, on the other hand, directly promotes calcium influx through L-type calcium channels, offering a distinct pharmacological profile .
Similar Compounds::- Dobutamine
- Milrinone
- EMD57033 (a calcium sensitizer)
- AVE0118 (a blocker of transient outward current and ultrarapid delayed rectifier current)
BAY-Y-5959’s unique mechanism of action and its potential for improving cardiac function with minimal increase in myocardial oxygen consumption make it a promising candidate for further research and clinical application .
Properties
| 146136-94-9 | |
Molecular Formula |
C26H24N4O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
propan-2-yl (4R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H24N4O2/c1-15(2)32-26(31)24-23(21(13-27)16(3)30-25(24)28)19-10-7-11-22-20(19)12-18(14-29-22)17-8-5-4-6-9-17/h4-12,14-15,23,30H,28H2,1-3H3/t23-/m1/s1 |
InChI Key |
PHJVBZVDUNTGNR-HSZRJFAPSA-N |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
Canonical SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BAY-Y-5959; BAY-Y5959; BAY-Y 5959; BAYY-5959; BAYY5959; BAYY 5959. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



